Fasudil hydrochloride
CAS No.: 133337-43-6
Cat. No.: VC0238212
Molecular Formula: C14H18ClN3O2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133337-43-6 |
---|---|
Molecular Formula | C14H18ClN3O2S |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Fasudil hydrochloride is a hydrochloride salt obtained by reacting fasudil with one equivalent of hydrochloric acid . Its chemical structure and properties are outlined in the following table:
Parameter | Description |
---|---|
Chemical Formula | C₁₄H₁₇N₃O₂S·HCl |
Molecular Weight | 327.83 g/mol |
Chemical Name | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride |
Alternative Names | HA 1077; 1-(5-Isoquinolinesulfonyl)homopiperazine, Monohydrochloride salt |
CAS Number | 105628-07-7 |
Solubility | Soluble in water (100mM) and in DMSO (75mM) |
Storage | Room temperature |
Elimination Half-life | 0.76 hours (parent compound); 4.66 hours (hydroxyfasudil - active metabolite) |
The compound features an isoquinoline ring system connected to a seven-membered diazepane ring via a sulfonyl group . This structural arrangement is critical for its binding affinity to the targeted enzymes and subsequent therapeutic effects.
Mechanism of Action
Primary Pharmacological Target
Fasudil hydrochloride functions primarily as a selective RhoA/Rho kinase (ROCK) inhibitor . The ROCK enzyme plays a crucial role in multiple cellular functions, with particular significance in mediating vasoconstriction and vascular remodeling in pathological conditions such as pulmonary hypertension .
Vascular Effects
ROCK induces vasoconstriction through a specific molecular pathway: it phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, which decreases MLC phosphatase activity and consequently enhances vascular smooth muscle contraction . By inhibiting ROCK, fasudil hydrochloride disrupts this pathway, promoting vasodilation and improving blood flow to affected tissues .
Additional Biological Activities
Beyond its vascular effects, fasudil hydrochloride demonstrates several additional biological properties:
-
Inhibition of nitric oxide synthase (NOS) in microglia
-
Reduction of pro-inflammatory factors in brain tissue including IL-1β, IL-6, and TNF
-
Antioxidant effects that can help reverse hypertension
-
Neuroprotective actions that may benefit various neurological conditions
In neurological disorders such as Parkinson's disease, fasudil has demonstrated neuroprotective and pro-regenerative effects. Research indicates it can modulate microglial activity and reduce aggregation of alpha-synuclein, a protein closely associated with Parkinson's disease pathology .
Pharmaceutical Development
An efficient and cost-effective synthetic process for fasudil hydrochloride has been developed, starting from readily available ethylenediamine and 5-isoquinoline sulfonyl chloride . The compound is synthesized through a six-step reaction sequence:
Clinical Applications
Treatment of Cerebral Vasospasm
Fasudil hydrochloride was initially approved in Japan and China in 1995 for treating cerebral vasospasm, particularly following subarachnoid hemorrhage . By inhibiting ROCK, fasudil helps relax constricted cerebral arteries, improving cerebral blood flow and reducing ischemic complications.
A randomized clinical trial compared fasudil hydrochloride with nimodipine for treating cerebral vasospasm after aneurysmal subarachnoid hemorrhage surgery . The study administered either 30 mg of fasudil hydrochloride by intravenous injection three times daily or 1 mg/hr of nimodipine by continuous intravenous infusion for 14 days post-surgery . Results showed:
Outcome Measure | Fasudil Group | Nimodipine Group |
---|---|---|
Incidence of Symptomatic Vasospasm | 5/33 patients | 9/32 patients |
Good Recovery (Glasgow Outcome Scale) | 23/33 patients | 19/34 patients |
Both medications significantly improved consciousness levels and neurological deficits such as aphasia .
Management of Pulmonary Hypertension
Extensive research has demonstrated fasudil hydrochloride's efficacy in treating pulmonary hypertension (PH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries . PH is categorized into Groups 1-5 based on distinct etiologies, and fasudil has shown promise across multiple categories.
A comprehensive meta-analysis including 3,269 Group-3 PH patients (associated with lung diseases) revealed significant improvements across multiple clinical parameters :
Parameter | Effect of Fasudil Treatment |
---|---|
Forced Expiratory Volume in One Second (FEV₁) | Increased |
6-Minute Walking Distance (6MWD) | Increased |
Arterial Partial Pressure of Oxygen (PaO₂) | Increased |
Mean Pulmonary Artery Pressure (mPAP) | Decreased |
Pulmonary Artery Systolic Pressure (PASP) | Decreased |
Similarly, in 197 Group-2 PH patients (associated with left heart disease), fasudil increased 6MWD and PaO₂ while decreasing PASP . Subgroup analysis found no significant difference between 30 and 60 mg/day dosages, though administration durations and methods appeared to influence treatment effectiveness in Group-3 PH patients .
Emerging Neurological Applications
Research has increasingly focused on fasudil's potential benefits for various neurological conditions:
-
Parkinson's Disease: Studies suggest fasudil may improve symptoms and potentially slow disease progression through neuroprotective effects and reduction of alpha-synuclein aggregation .
-
Amyotrophic Lateral Sclerosis (ALS): Investigations are exploring whether fasudil can slow ALS symptom progression .
-
Cognitive Enhancement: Research has demonstrated fasudil's ability to improve memory in normal mice, suggesting potential applications for age-related or neurodegenerative memory loss .
-
Stroke: Fasudil has shown promise for improving cognitive decline in stroke patients .
Regulatory Status and Current Development
Ongoing Development
Woolsey Pharmaceuticals is currently developing BRAVYL (oral fasudil) for various neurodegenerative diseases, which may expand regulatory approval of fasudil to additional countries and indications . The beneficial safety profile of fasudil has made it an attractive candidate for repurposing to treat other conditions beyond its original approved indications .
Future Research Directions
Ongoing research continues to explore fasudil hydrochloride's therapeutic potential across multiple medical conditions:
-
Cardiovascular Applications: Studies are investigating fasudil's potential to improve blood flow in conditions like carotid artery stenosis .
-
Raynaud's Phenomenon: Researchers are examining fasudil's ability to improve blood flow to extremities affected by this condition .
-
Additional Pulmonary Hypertension Studies: The meta-analysis on fasudil's effects in PH highlighted the need for further studies to inform healthcare policies regarding its use in this indication .
-
Expanded Neurological Applications: Continuing research focuses on fully elucidating fasudil's neuroprotective mechanisms and potential applications across a broader range of neurodegenerative and cerebrovascular disorders.
-
Optimized Delivery Methods: Development of oral formulations and investigation of alternative administration routes to enhance clinical utility and patient compliance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume